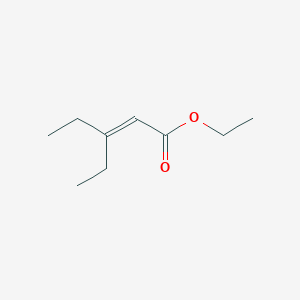

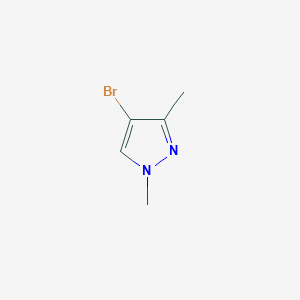

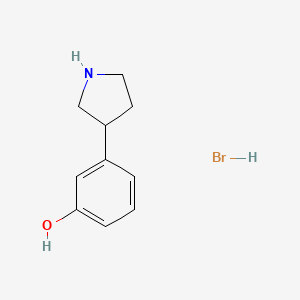

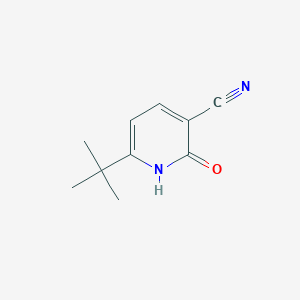

![molecular formula C10H15NO B1282098 2-[(丙氨基)甲基]苯酚 CAS No. 84672-90-2](/img/structure/B1282098.png)

2-[(丙氨基)甲基]苯酚

描述

2-[(Propylamino)methyl]phenol, also known as propylaminomethylphenol (PAMP), is a phenolic compound belonging to the family of heterocyclic compounds. It is a colorless liquid with a sweet odor and a boiling point of 304°C. PAMP is widely used in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a reagent in the preparation of various pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-depressants.

科学研究应用

血红蛋白氧亲和性调节:与 2-[(丙氨基)甲基]苯酚在结构上相关的化合物已被研究其调节血红蛋白氧亲和性的能力。这项研究对于需要逆转耗氧供应的临床和生物领域非常重要,例如缺血、中风、肿瘤放射治疗、血液储存和血液代用品 (Randad 等人,1991 年)。

抗菌活性:非卤代酚类化合物,包括 2-[(丙氨基)甲基]苯酚衍生物,已作为防腐剂使用了一个多世纪。它们在控制食品和其他应用中的微生物生长的有效性最近得到了认可 (Davidson & Brandén, 1981)。

催化应用:某些 2-[(丙氨基)甲基]苯酚衍生物已被研究用于催化烷基化反应。这些化合物显示出促进化学合成过程的潜力 (Qian 等人,2011 年)。

酚代谢研究:对大鼠中 N-烷基苯丙胺代谢的研究已将酚类化合物鉴定为主要的体内代谢物,它们在结构上与 2-[(丙氨基)甲基]苯酚相关。这项研究对于了解这些化合物的代谢途径和潜在作用至关重要 (Coutts 等人,1976 年)。

抗氧化剂和生物活性:对各种酚类化合物(包括 2-[(丙氨基)甲基]苯酚衍生物)的抗氧化剂和生物活性的研究表明,它们在从食品保鲜到制药的各种应用中具有潜力 (Mastelić 等人,2008 年)。

环境研究中的酚类化合物:环境酚类,包括与 2-[(丙氨基)甲基]苯酚类似的衍生物,已对其在各种环境样品中的存在进行了研究,突出了它们的广泛使用及其对人类健康和环境的潜在影响 (Mortensen 等人,2014 年)。

作用机制

Target of Action

Phenolic compounds, which this compound is a part of, are known to interact with various proteins and enzymes in the body .

Mode of Action

Phenolic compounds are known to interact with their targets through hydrogen bonding and other intermolecular forces . They can also undergo electrophilic aromatic substitution reactions .

Biochemical Pathways

Phenolic compounds, including 2-[(Propylamino)methyl]phenol, are secondary metabolites of plants and are formed via the shikimate/phenylpropanoid pathway or the malonate/acetate pathway . These pathways produce a wide range of phenolic compounds that play crucial roles in plant defense mechanisms .

Pharmacokinetics

The bioavailability and pharmacodynamic action of phenolic compounds are known to depend on various factors, including their interaction with transporter proteins, metabolic enzymes, gut microbiota, and host factors .

Result of Action

Phenolic compounds are known to have antioxidant properties and can neutralize free radicals, thereby preventing oxidative stress-related diseases .

Action Environment

The action, efficacy, and stability of 2-[(Propylamino)methyl]phenol can be influenced by various environmental factors. For instance, the presence of other compounds can affect its reactivity . Additionally, the pH of the environment can influence the ionization and, therefore, the reactivity of phenolic compounds .

安全和危害

未来方向

Recently, zeolites have been widely used as one of the most promising catalysts in the heterogeneous catalytic ozonation process to degrade phenol and its derivatives because they provide a large specific surface area, high active site density, and excellent shape-selective properties as a catalyst .

属性

IUPAC Name |

2-(propylaminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-7-11-8-9-5-3-4-6-10(9)12/h3-6,11-12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHMTAQXBQRVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514571 | |

| Record name | 2-[(Propylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84672-90-2 | |

| Record name | 2-[(Propylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the chemical structure of 2-[(Propylamino)methyl]phenol in its potential use as a malaria treatment?

A1: The provided abstract from Semantic Scholar [] lists 2-[(Propylamino)methyl]phenol as one of several aminoalkylphenol compounds being investigated for their antimalarial activity. While the exact mechanism of action is not detailed in the abstract, the structure suggests these compounds may target parasite-specific pathways. The presence of various substituted aminoalkyl groups, including the propylamino group in this compound, likely influences the binding affinity to the biological target and thus the overall efficacy. Further research is needed to fully elucidate the structure-activity relationship and the precise mechanism through which this compound exerts its antimalarial effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。